molecular formula C4H5BO2Se B1301798 Selenophen-2-ylboronic Acid CAS No. 35133-86-9

Selenophen-2-ylboronic Acid

Cat. No. B1301798
CAS RN: 35133-86-9
M. Wt: 174.87 g/mol
InChI Key: DYEWXOXXBVEVJJ-UHFFFAOYSA-N
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Description

Selenophen-2-ylboronic acid is a compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including organic synthesis and materials science. Although the provided papers do not directly discuss selenophen-2-ylboronic acid, they do provide insights into the chemistry of related selenophene derivatives, which can be useful for understanding the broader context of selenophene chemistry.

Synthesis Analysis

The synthesis of selenophene derivatives can be complex, involving multiple steps and regioselective reactions. For example, the paper titled "Regioselective electrophilic cyclization of o-ethynylbenzyl phenyl selenides to (Z)-1-methylidene-2-phenyl-1,3-dihydro-1H-benzo[c]selenophenium salts" describes a method where o-ethynylbenzyl phenyl selenides undergo regioselective cyclization to form selenophenium salts . This process involves the use of trifluoromethanesulfonic acid and results in good yields of the major (Z)-isomer. The synthesis route is notable for its regioselectivity, which is a crucial aspect when designing synthetic pathways for complex molecules like selenophen-2-ylboronic acid.

Molecular Structure Analysis

The molecular structure of selenophene derivatives is an important aspect of their chemical characterization. X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds. For instance, the structure of the major (Z)-selenophenium salt mentioned in the first paper was established using this technique . Similarly, the second paper reports the molecular structure of a selenolo[2,3-f]chromene derivative, also confirmed by X-ray crystallography . These studies highlight the importance of structural analysis in understanding the properties and reactivity of selenophene compounds.

Chemical Reactions Analysis

The chemical reactivity of selenophene derivatives can vary significantly depending on their specific structure. The papers provided do not detail the reactions of selenophen-2-ylboronic acid itself, but they do offer insights into the reactivity of related compounds. For example, the electrophilic cyclization mentioned in the first paper is a type of chemical reaction that could be relevant to the synthesis or functionalization of selenophen-2-ylboronic acid . Understanding these types of reactions is essential for manipulating the chemical properties of selenophene derivatives for desired applications.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of selenophen-2-ylboronic acid, they do contribute to a general understanding of selenophene derivatives' properties. The synthesis methods, molecular structures, and reactivity patterns described in these papers can be used to infer certain properties of selenophen-2-ylboronic acid, such as its potential stability, solubility, and reactivity under various conditions. These properties are crucial for practical applications and for predicting how the compound might behave in different chemical environments.

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

  • Sensing Applications : Boronic acids are used in sensing applications due to their ability to form cyclic esters with diols . This interaction leads to significant changes in fluorescence, making boronic acids useful in the detection of various substances .

  • Biological Labelling : The interaction of boronic acids with diols allows for their use in biological labelling . This can be useful in a variety of research fields, including biochemistry and molecular biology.

  • Protein Manipulation and Modification : Boronic acids can interact with proteins, allowing for their manipulation and modification . This has potential applications in fields such as proteomics and drug development.

  • Separation Technologies : Boronic acids can be used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures.

  • Development of Therapeutics : Boronic acids have potential applications in the development of therapeutics . Their ability to interact with various biological molecules could make them useful in the design of new drugs.

  • Dynamic Click Chemistry : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry . This field has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The chemical properties and biocompatibility of boronic acid-based compounds have inspired the exploration of novel chemistries using boron .

  • Biomedical Devices : Boronic acids have been used in the development of biomedical devices . The reversible kinetics of boronic acid reactions are of utmost importance to any stimuli-responsive biological and material chemistry explorations .

  • Material Chemistry : Boronic acids have found applications in material chemistry . They have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

  • Medicinal Chemistry : Boronic acids have been used in medicinal chemistry . They have been used in the development of therapeutics, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

  • Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules . This application takes advantage of the interaction of boronic acids with diols .

  • Cell Labelling : Boronic acids have been used for cell labelling . This application also takes advantage of the interaction of boronic acids with diols .

  • Dynamic Click Chemistry : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry . This field has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The chemical properties and biocompatibility of boronic acid-based compounds have inspired the exploration of novel chemistries using boron .

  • Biomedical Devices : Boronic acids have been used in the development of biomedical devices . The reversible kinetics of boronic acid reactions are of utmost importance to any stimuli-responsive biological and material chemistry explorations .

  • Material Chemistry : Boronic acids have found applications in material chemistry . They have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

  • Medicinal Chemistry : Boronic acids have been used in medicinal chemistry . They have been used in the development of therapeutics, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

  • Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules . This application takes advantage of the interaction of boronic acids with diols .

  • Cell Labelling : Boronic acids have been used for cell labelling . This application also takes advantage of the interaction of boronic acids with diols .

Safety And Hazards

Selenophen-2-ylboronic Acid should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

selenophen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEWXOXXBVEVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C[Se]1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371951
Record name Selenophen-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selenophen-2-ylboronic Acid

CAS RN

35133-86-9
Record name Selenophen-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Skhiri, R Ben Salem, JF Soulé, H Doucet - ChemCatChem, 2017 - Wiley Online Library
… In summary, since the first report in 1990 by Gronowitz and Zimmer on the coupling of bromopyrimidines with selenophen-2-ylboronic acid, the scope of Suzuki coupling for the …
A Kelly, PJR Chen, J Klubnick, DJ Blair, MD Burke - 2020 - chemrxiv.org
… Selenophen-2-ylboronic acid MIDA Ester 25 Prepared in 42% yield (60 mg) according to the MIDA boronate maker kit procedure using selenophen-2ylboronic acid (60 mg, 0.5 mmol, 1 …
Number of citations: 3 chemrxiv.org

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